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4-Amino-3-(2-fluorophenyl)butanoic acid

Catalog No.
S13492273
CAS No.
M.F
C10H12FNO2
M. Wt
197.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(2-fluorophenyl)butanoic acid

Product Name

4-Amino-3-(2-fluorophenyl)butanoic acid

IUPAC Name

4-amino-3-(2-fluorophenyl)butanoic acid

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C10H12FNO2/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-4,7H,5-6,12H2,(H,13,14)

InChI Key

ZPEBKAZMSQXGJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)CN)F

4-Amino-3-(2-fluorophenyl)butanoic acid is an organic compound characterized by the molecular formula C10H12FNO2. It is a derivative of butanoic acid, featuring an amino group at the 4th position and a fluorophenyl group at the 3rd position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which influence its reactivity and biological activity .

  • Oxidation: The amino group can be oxidized to yield nitro or imine derivatives.
  • Reduction: The compound can be reduced to form amines or other reduced derivatives.
  • Substitution: The fluorophenyl group is capable of undergoing electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
  • Substitution: Halogens (like chlorine or bromine) and nitrating agents (such as nitric acid) are used under acidic conditions.

Major Products

The reactions of 4-Amino-3-(2-fluorophenyl)butanoic acid can yield various products, including nitro derivatives, amines, and substituted fluorophenyl compounds, dependent on the specific conditions applied during the reaction.

Research indicates that 4-Amino-3-(2-fluorophenyl)butanoic acid exhibits significant biological activities. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group engages in hydrophobic interactions, potentially modulating the activity of these targets. This compound has been studied for its potential in enzyme inhibition and receptor binding, making it a candidate for further pharmaceutical development.

The synthesis of 4-Amino-3-(2-fluorophenyl)butanoic acid can be achieved through several methods:

  • Starting Materials: It may be synthesized from commercially available starting materials such as 2-fluorobenzaldehyde and butyric acid derivatives.
  • Reagents: Common reagents include amines for the introduction of the amino group and various coupling agents to facilitate bond formation.
  • Conditions: Reactions are typically carried out under controlled temperature and pH conditions to optimize yield.

The precise synthetic route may vary depending on desired purity and yield requirements .

4-Amino-3-(2-fluorophenyl)butanoic acid has several applications across different fields:

  • Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
  • Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor interactions.
  • Medicine: Explored as a pharmaceutical intermediate in drug development processes.
  • Industry: Employed in synthesizing various industrial chemicals and materials.

Studies have focused on the interactions of 4-Amino-3-(2-fluorophenyl)butanoic acid with biological targets. These investigations typically assess how the compound influences enzymatic activities or receptor functions, providing insights into its potential therapeutic roles. The unique structural features of this compound allow it to engage specifically with target sites, which is crucial for developing effective pharmaceuticals.

Several compounds share structural similarities with 4-Amino-3-(2-fluorophenyl)butanoic acid:

Compound NameStructural Features
4-Amino-3-(4-fluorophenyl)butanoic acidSimilar structure but with a fluorine atom at the 4th position.
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidContains additional fluorine atoms on the phenyl ring.
4-Amino-3-(2,5-difluorophenyl)butanoic acidFeatures two fluorine atoms on different positions of the phenyl ring.

Uniqueness

The uniqueness of 4-Amino-3-(2-fluorophenyl)butanoic acid lies in the specific positioning of the fluorine atom at the 2nd position of the phenyl ring. This arrangement significantly influences its reactivity and interaction with biological targets compared to its analogs, potentially leading to distinct biological activities and chemical properties .

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

197.08520679 g/mol

Monoisotopic Mass

197.08520679 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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